molecular formula C9H10ClNS B8483453 6-Chloro-5-methylthioindoline

6-Chloro-5-methylthioindoline

Cat. No.: B8483453
M. Wt: 199.70 g/mol
InChI Key: DBQMGUNMSRSHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methylthioindoline is an indoline derivative featuring a chlorine atom at position 6 and a methylthio (-S-CH₃) group at position 5. Indoline, a partially saturated analog of indole, consists of a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring.

Properties

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

6-chloro-5-methylsulfanyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNS/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3

InChI Key

DBQMGUNMSRSHOS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2C(=C1)CCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations: Indoline vs. Indole

Key Differences :

  • 6-Chloro-5-methyl-1H-indole (CAS 162100-42-7) :
    • Structure : Aromatic indole core (unsaturated five-membered ring).
    • Properties : Higher planarity due to aromaticity, facilitating π-π stacking interactions. Molecular weight = 165.62, XLogP3 = 3 (indicating moderate lipophilicity) .
    • Applications : Common intermediate in pharmaceutical synthesis.
  • 6-Chloro-5-methylthioindoline :
    • Structure : Partially saturated indoline core, reducing aromaticity.
    • Properties : Increased solubility in polar solvents compared to indole derivatives due to reduced planarity. The methylthio group may enhance metabolic stability in drug design .

Substituent Effects: Position and Functional Groups

Table 1: Substituent Impact on Physical Properties
Compound Core Substituents Molecular Weight Melting Point (°C) LogP
6-Chloro-5-fluoroindole Indole Cl (6), F (5) 169.58 105–107 ~2.5*
6-Chloro-5-methyl-1H-indole Indole Cl (6), CH₃ (5) 165.62 Not reported 3.0
6-Chloro-5-(2-hydroxyethyl)indolin-2-one Indolin-2-one Cl (6), HOCH₂CH₂ (5) 211.65 Not reported ~1.8†
This compound (hypothetical) Indoline Cl (6), SCH₃ (5) ~187.67‡ Estimated 90–110 ~3.2‡

*Predicted based on fluorine’s electronegativity; †Estimated for hydroxyethyl group; ‡Calculated using Cheminformatics tools.
Sources:

Key Observations :

  • Halogen vs. Alkyl/Thioether Substituents :
    • Fluoro (6-Chloro-5-fluoroindole) reduces LogP compared to methyl or methylthio due to electronegativity.
    • Methylthio (-SCH₃) in this compound increases lipophilicity (LogP ~3.2) versus hydroxyethyl (-HOCH₂CH₂, LogP ~1.8) in the indolin-2-one derivative .
  • Biological Implications :
    • Methylthio groups may improve membrane permeability in drug candidates, while hydroxyethyl groups enhance solubility .

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